

Thermodynamic Properties of Chlorinated Phenylacetic Acids: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *(2-Chloro-5-methylphenyl)acetic acid*

CAS No.: 81682-39-5

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of chlorinated phenylacetic acids, a class of compounds with significant relevance in drug development, agriculture, and environmental science. Recognizing the limited availability of extensive experimental data for this specific class of molecules, this guide synthesizes the existing information, details the primary experimental methodologies for thermodynamic characterization, and introduces the utility of computational thermochemistry for property prediction. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, enabling a deeper understanding of the physicochemical characteristics that govern the behavior of these important compounds.

Introduction: The Significance of Chlorinated Phenylacetic Acids

Chlorinated phenylacetic acids are a diverse group of organic compounds characterized by a phenylacetic acid backbone with one or more chlorine atoms substituted on the phenyl ring. The position and number of chlorine substituents profoundly influence the molecule's steric and

electronic properties, thereby modulating its chemical reactivity, biological activity, and environmental fate.

These compounds are integral to various fields:

- **Pharmaceuticals:** Phenylacetic acid derivatives are precursors in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, 2-chlorophenylacetic acid is a key intermediate in the production of several drugs.[1] The thermodynamic properties of these molecules are critical for understanding their stability, solubility, and bioavailability, all of which are crucial parameters in drug design and formulation.
- **Agrochemicals:** Certain chlorinated phenoxyacetic acids, structurally related to the compounds of focus, have been widely used as herbicides.[2] Understanding their thermodynamic properties aids in assessing their environmental persistence, transport, and potential for bioaccumulation.
- **Organic Synthesis:** Chlorinated phenylacetic acids serve as versatile building blocks in organic chemistry, enabling the synthesis of a wide array of more complex molecules.[3]

A thorough understanding of the thermodynamic landscape of these compounds is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing molecules with desired physicochemical properties.

Fundamental Thermodynamic Properties

The key thermodynamic properties that govern the behavior of chlorinated phenylacetic acids include:

- **Enthalpy of Formation ($\Delta_f H^\circ$):** This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[4] It is a fundamental measure of the compound's intrinsic stability.
- **Gibbs Free Energy of Formation ($\Delta_f G^\circ$):** This thermodynamic potential indicates the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.[5] It is the ultimate arbiter of the spontaneity of a chemical reaction.

- Entropy (S°): A measure of the randomness or disorder of a system.
- Heat Capacity (C_p): The amount of heat required to raise the temperature of a substance by a specific amount.

These properties are interconnected through the fundamental equation of thermodynamics:

$$\Delta G^\circ = \Delta H^\circ - T\Delta S^\circ[6]$$

where T is the absolute temperature.

Experimental Determination of Thermodynamic Properties

Precise experimental determination of thermodynamic properties is the gold standard for characterizing chemical compounds. The following sections detail the primary methodologies employed for this purpose.

Enthalpy of Formation: Combustion Calorimetry

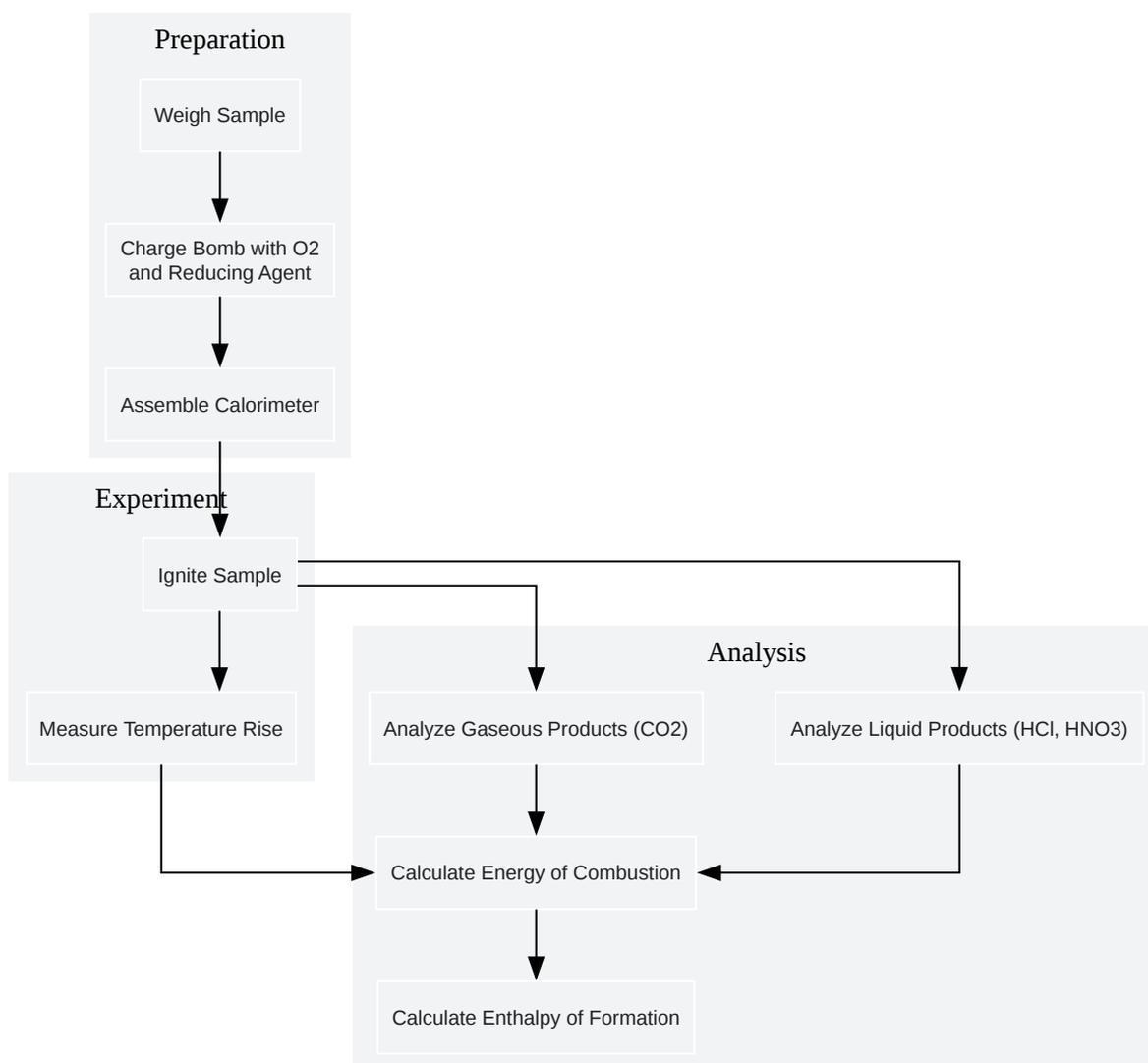
Combustion calorimetry is the principal experimental technique for determining the standard enthalpy of formation of organic compounds.[7] For chlorinated compounds, specialized procedures are necessary to ensure complete combustion and accurate analysis of the products.

Experimental Protocol: Static Bomb Combustion Calorimetry for Chlorinated Phenylacetic Acids

- **Sample Preparation:** A precisely weighed pellet of the chlorinated phenylacetic acid sample (typically 0.5 - 1.0 g) is placed in a crucible within the combustion bomb. A small amount of a combustion aid, such as mineral oil, may be used to promote complete combustion.
- **Bomb Charging:** The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa.[7] For chlorinated compounds, a reducing agent solution (e.g., hydrazine dihydrochloride) is often added to the bomb to convert elemental chlorine and hydrogen chloride into chloride ions in the final aqueous solution.

- **Calorimeter Assembly:** The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is housed in an isothermal jacket to minimize heat exchange with the surroundings.
- **Combustion and Temperature Measurement:** The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction.
- **Product Analysis:** After combustion, the gaseous products are analyzed for carbon dioxide. The liquid phase within the bomb is analyzed for nitric acid (from residual nitrogen in the bomb) and hydrochloric acid.
- **Data Analysis:** The corrected temperature rise, along with the energy equivalent of the calorimeter (determined through calibration with a standard substance like benzoic acid), is used to calculate the specific energy of combustion. Corrections are applied for the heat of formation of nitric acid and the energy of combustion of the fuse and any combustion aid. The standard enthalpy of combustion is then calculated, from which the standard enthalpy of formation can be derived using Hess's Law.

Logical Workflow for Combustion Calorimetry



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Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

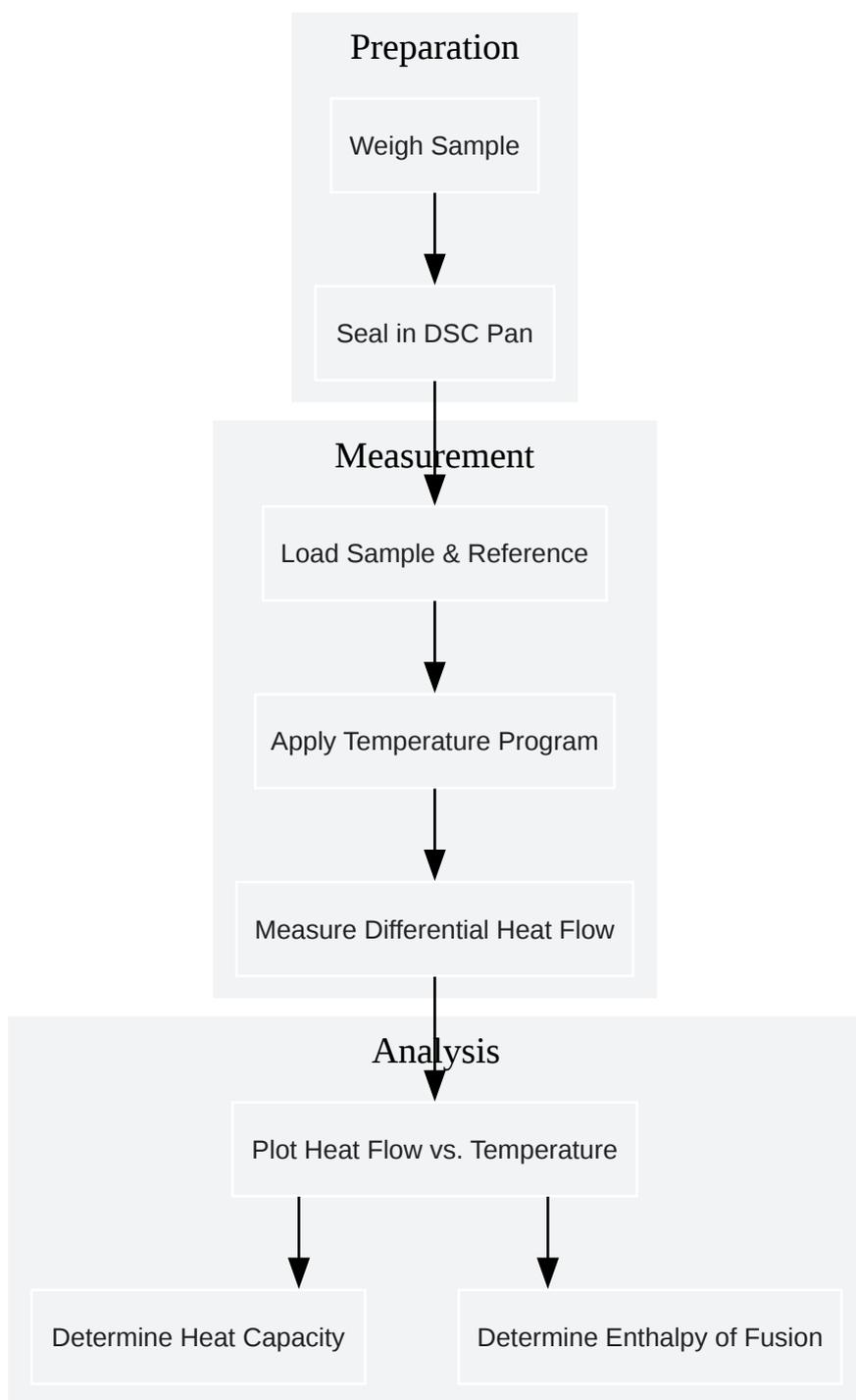
Heat Capacity and Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure changes in heat capacity and the enthalpy of phase transitions, such as melting (fusion).[8]

Experimental Protocol: DSC Analysis of Chlorinated Phenylacetic Acids

- **Sample Preparation:** A small, accurately weighed sample (typically 2-10 mg) of the chlorinated phenylacetic acid is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a heating-cooling-heating cycle at a constant rate (e.g., 10 K/min).
- **Data Acquisition:** The differential heat flow to the sample and reference is measured as a function of temperature.
- **Data Analysis:**
 - **Heat Capacity (C_p):** The heat capacity is determined from the difference in heat flow between the sample and a baseline run (with empty pans), and by comparison with a standard material of known heat capacity (e.g., sapphire).
 - **Enthalpy of Fusion ($\Delta_{fus}H$):** The melting point is identified as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

DSC Experimental Workflow



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Caption: Workflow for DSC analysis to determine heat capacity and enthalpy of fusion.

Vapor Pressure and Enthalpy of Sublimation: Knudsen Effusion Method

The Knudsen effusion method is a technique used to measure the vapor pressure of solids with low volatility.[4] From the temperature dependence of the vapor pressure, the enthalpy of sublimation ($\Delta_{\text{sub}}H$) can be determined using the Clausius-Clapeyron equation.

Experimental Protocol: Knudsen Effusion Method for Chlorinated Phenylacetic Acids

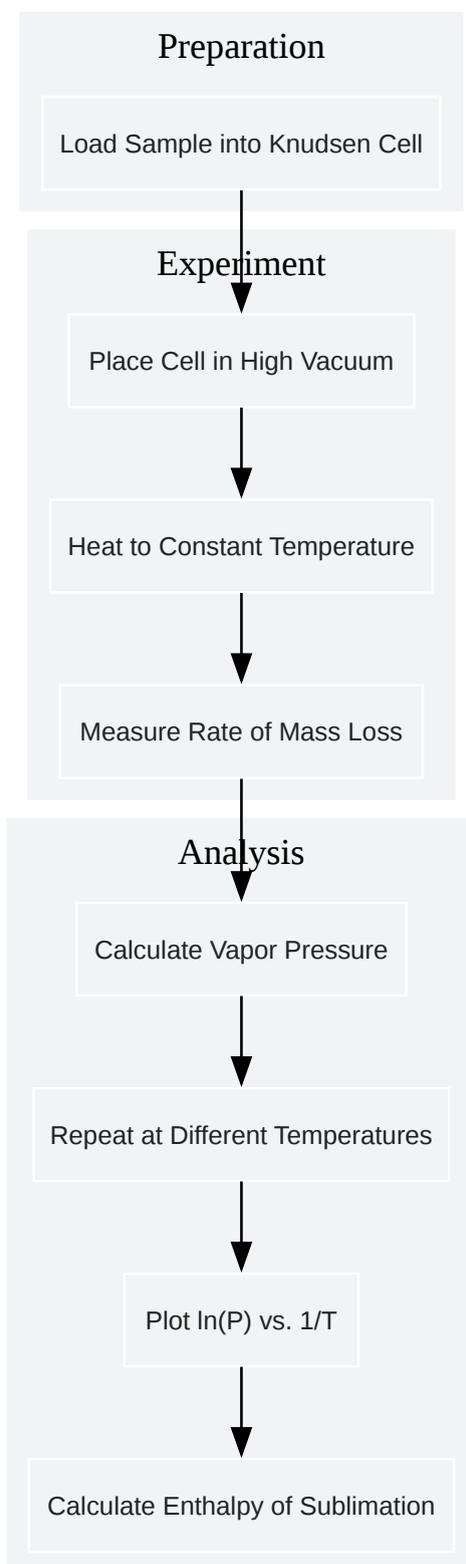
- **Cell Preparation:** A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.
- **Experimental Setup:** The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.
- **Mass Loss Measurement:** As the sample sublimates, the vapor effuses through the orifice into the vacuum. The rate of mass loss of the cell is measured over time using a high-precision microbalance.
- **Vapor Pressure Calculation:** The vapor pressure (P) is calculated from the rate of mass loss (dm/dt) using the Knudsen equation:

$$P = (dm/dt) * (2\pi RT/M)^{1/2} / A$$

where R is the ideal gas constant, T is the temperature, M is the molar mass of the sample, and A is the area of the orifice.

- **Enthalpy of Sublimation Calculation:** The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of $\ln(P)$ versus $1/T$.

Knudsen Effusion Method Workflow



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Caption: Workflow for determining vapor pressure and enthalpy of sublimation via the Knudsen effusion method.

Available Thermodynamic Data for Chlorinated Phenylacetic Acids

As previously noted, comprehensive experimental thermodynamic data for the full range of chlorinated phenylacetic acids is not readily available in the literature. The following tables summarize the available experimental and calculated data.

Table 1: Physical Properties of Selected Chlorinated Phenylacetic Acids

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
2-Chlorophenylacetic acid	2444-36-2	C ₈ H ₇ ClO ₂	170.59	92-95
3-Chlorophenylacetic acid	1878-65-5	C ₈ H ₇ ClO ₂	170.59	76-79[9]
4-Chlorophenylacetic acid	1878-66-6	C ₈ H ₇ ClO ₂	170.59	102-105
2,4-Dichlorophenylacetic acid	19719-28-9	C ₈ H ₆ Cl ₂ O ₂	205.04	129-131[10]
3,4-Dichlorophenylacetic acid	5707-16-4	C ₈ H ₆ Cl ₂ O ₂	205.04	93-96
2,2-Bis(4-chlorophenyl)acetic acid	83-05-6	C ₁₄ H ₁₀ Cl ₂ O ₂	281.13	164-166

Table 2: Enthalpy of Fusion for Selected Chlorinated Phenylacetic Acids

Compound	Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$) (kJ/mol)	Reference
2,2-Bis(4-chlorophenyl)acetic acid	29.3	[11]
4-Chlorophenoxyacetic acid*	36.27	[12]

*Note: 4-Chlorophenoxyacetic acid is included for comparative purposes due to structural similarity.

Table 3: Calculated Thermodynamic Properties of 2,4-Dichlorophenylacetic acid

Property	Value	Units	Source
Ideal Gas Heat Capacity ($C_{p,\text{gas}}$) at 298.15 K	173.04	J/mol·K	Cheméo[13]
Standard Gibbs Free Energy of Formation ($\Delta_{\text{f}}G^\circ$)	-294.93	kJ/mol	Cheméo[13]
Enthalpy of Formation at Standard Conditions ($\Delta_{\text{f}}H^\circ_{\text{gas}}$)	-356.49	kJ/mol	Cheméo[13]

Disclaimer: The data in Table 3 are computationally derived and should be used with an understanding of the methodologies employed in their calculation.

The Role of Computational Thermochemistry

Given the challenges and expense associated with experimental thermochemistry, computational methods have emerged as a powerful tool for predicting the thermodynamic properties of molecules.[14] High-level ab initio and density functional theory (DFT) calculations

can provide accurate estimates of enthalpies of formation, Gibbs free energies, and other properties.

For flexible molecules like phenylacetic acids, it is crucial to consider the conformational landscape, as different conformers can have significantly different energies.^[15] Computational workflows often involve:

- **Conformational Search:** Identifying the low-energy conformers of the molecule.
- **Geometry Optimization and Frequency Calculation:** Optimizing the geometry and calculating the vibrational frequencies for each conformer at a chosen level of theory.
- **Energy Calculation:** Performing high-accuracy single-point energy calculations.
- **Thermochemical Analysis:** Calculating thermodynamic properties by considering translational, rotational, vibrational, and electronic contributions.

While computational thermochemistry offers a valuable alternative to experimentation, it is essential to benchmark the chosen computational methods against reliable experimental data to ensure the accuracy of the predictions.

Applications in Drug Development and Environmental Science

The thermodynamic data of chlorinated phenylacetic acids have direct implications for:

- **Drug Discovery and Development:**
 - **Solubility and Dissolution Rate:** Enthalpy of fusion and Gibbs free energy of solvation are key determinants of a drug candidate's solubility, which in turn affects its absorption and bioavailability.
 - **Polymorph Screening:** Different crystalline forms (polymorphs) of a drug can have different thermodynamic stabilities, which can impact its shelf life and therapeutic efficacy. DSC is a primary tool for identifying and characterizing polymorphs.

- Salt Selection: The formation of salts of acidic or basic drugs is a common strategy to improve their physicochemical properties. The thermodynamics of salt formation can be studied to select the optimal salt form.
- Environmental Risk Assessment:
 - Persistence and Degradation: The thermodynamic stability of a compound can provide insights into its persistence in the environment.
 - Partitioning Behavior: Vapor pressure and solubility data are crucial for modeling the partitioning of these compounds between air, water, and soil, which determines their environmental fate and potential for long-range transport.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of chlorinated phenylacetic acids, outlining the experimental methodologies for their determination and presenting the currently available data. While a comprehensive experimental dataset for this class of compounds remains to be established, the combination of the available data, robust experimental protocols, and the increasing power of computational thermochemistry provides a strong foundation for researchers in this field. A thorough understanding and application of these principles will undoubtedly accelerate progress in the rational design of novel pharmaceuticals and the responsible stewardship of these chemicals in the environment.

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